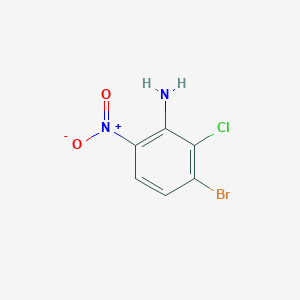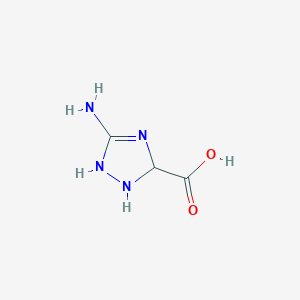
3-(4-Fluorophenyl)tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)tetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans, which are five-membered ring structures containing four carbon atoms and one oxygen atom The presence of a fluorophenyl group at the third position of the tetrahydrofuran ring imparts unique chemical and physical properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)tetrahydrofuran can be achieved through several methods. One common approach involves the use of 4-fluorophenylmagnesium bromide as a Grignard reagent, which reacts with tetrahydrofuran under controlled conditions to form the desired product . Another method involves the cyclization of appropriate precursors using catalytic amounts of acids or bases to facilitate the formation of the tetrahydrofuran ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-(4-Fluorophenyl)tetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)tetrahydrofuran
- 3-(4-Bromophenyl)tetrahydrofuran
- 3-(4-Methylphenyl)tetrahydrofuran
Uniqueness
3-(4-Fluorophenyl)tetrahydrofuran is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its analogs. This can result in different reactivity and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C10H11FO |
|---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
3-(4-fluorophenyl)oxolane |
InChI |
InChI=1S/C10H11FO/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9H,5-7H2 |
InChI Key |
XPCMFEXRSRQNKI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[2-(2-Bicyclo[2.2.1]heptanyl)phenyl]-3-[ethyl(methyl)amino]propan-2-ol](/img/structure/B13114584.png)

![Ethyl3-(tert-butyl)benzo[d]isoxazole-5-carboxylate](/img/structure/B13114595.png)



![6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13114622.png)


